molecular formula C25H37N5O5 B12552743 L-Leucylglycyl-L-leucyl-L-tryptophan CAS No. 183670-85-1

L-Leucylglycyl-L-leucyl-L-tryptophan

Cat. No.: B12552743
CAS No.: 183670-85-1
M. Wt: 487.6 g/mol
InChI Key: QDXBJTMZDQEVOD-JBACZVJFSA-N
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Description

L-Leucylglycyl-L-leucyl-L-tryptophan is a synthetic peptide composed of the amino acids leucine, glycine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-leucyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-leucyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tryptophan residue, affecting the peptide’s properties.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Leucylglycyl-L-leucyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-leucyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine methyl ester: Known for its cytotoxic effects on immune cells.

    L-Leucylglycylglycine: Studied for its effects on cell envelope-associated proteinases.

Uniqueness

L-Leucylglycyl-L-leucyl-L-tryptophan is unique due to its specific sequence and the presence of tryptophan, which can impart distinct biochemical properties. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

183670-85-1

Molecular Formula

C25H37N5O5

Molecular Weight

487.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H37N5O5/c1-14(2)9-18(26)23(32)28-13-22(31)29-20(10-15(3)4)24(33)30-21(25(34)35)11-16-12-27-19-8-6-5-7-17(16)19/h5-8,12,14-15,18,20-21,27H,9-11,13,26H2,1-4H3,(H,28,32)(H,29,31)(H,30,33)(H,34,35)/t18-,20-,21-/m0/s1

InChI Key

QDXBJTMZDQEVOD-JBACZVJFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Origin of Product

United States

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